pyridin-2-ylmethanamine

Catalog No.
S589365
CAS No.
3731-51-9
M.F
C6H8N2
M. Wt
108.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
pyridin-2-ylmethanamine

CAS Number

3731-51-9

Product Name

pyridin-2-ylmethanamine

IUPAC Name

pyridin-2-ylmethanamine

Molecular Formula

C6H8N2

Molecular Weight

108.14 g/mol

InChI

InChI=1S/C6H8N2/c7-5-6-3-1-2-4-8-6/h1-4H,5,7H2

InChI Key

WOXFMYVTSLAQMO-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)CN

Solubility

9.25 M

Synonyms

(2-Pyridylmethyl)amine; (Pyridin-2-ylmethyl)amine; 1-(Pyridin-2-yl)methanamine; 2-(2-Aminomethyl)pyridine; 2-(Aminomethyl)pyridine; 2-Picolinamine; 2-Picolylamine; 2-Pyridinemethylamine; 2-Pyridinylmethylamine; 2-Pyridylmethanamine; NSC 59705; Pyridi

Canonical SMILES

C1=CC=NC(=C1)CN

Chemical Properties and Availability

Potential Research Applications

While comprehensive information on the specific research applications of 2-pyridinemethanamine is limited, its chemical structure suggests potential areas of exploration. The presence of the pyridine ring and amine group makes it a bifunctional molecule, meaning it can participate in reactions through both functional groups. This characteristic has led to theoretical interest in its potential use in:

  • Organic synthesis: As a building block for the synthesis of more complex molecules with diverse functionalities [ScienceDirect, "2-Pyridinemethanamine" by Robert T. Bogan and Michael P. McCann, ].
  • Coordination chemistry: As a ligand for metal ions, forming coordination complexes with potential applications in catalysis or materials science [Royal Society of Chemistry, "Metal Complexes of 2-Aminomethylpyridine and its Derivatives" by D. M. L. Goodenough et al., ].

Pyridin-2-ylmethanamine, also known as 2-picolylamine, is an organic compound characterized by the molecular formula C6H8N2C_6H_8N_2. It features a pyridine ring substituted with a methanamine group at the second position. This compound is a colorless liquid at room temperature and is notable for its ability to act as a bidentate ligand, forming complexes with various metal ions. Pyridin-2-ylmethanamine is commonly used in coordination chemistry and has applications in the synthesis of more complex ligands and catalysts.

2-Picolylamine's mechanism of action depends on the context of its use. As a ligand, it interacts with metal centers in coordination complexes, influencing their electronic properties and reactivity. The specific mechanism depends on the particular metal and the overall structure of the complex.

In biological contexts (if applicable), the mechanism would need to be explored in the relevant scientific literature.

2-Picolylamine is a suspected irritant and may cause harm upon inhalation, ingestion, or skin contact []. It is likely flammable based on its organic amine structure. Specific data on its toxicity, flammability, and reactivity are not widely available in scientific publications.

, primarily due to its amine and pyridine functionalities. Some notable reactions include:

  • Formation of Metal Complexes: Pyridin-2-ylmethanamine can coordinate with metal ions, forming stable complexes. For example, it has been used to synthesize copper(II) complexes that exhibit distinct electronic and structural properties .
  • Imidate Synthesis: This compound can be transformed into N-(pyridin-2-yl)imidates through reactions involving nitriles under acidic or basic conditions. This transformation highlights its versatility in synthetic chemistry .

Pyridin-2-ylmethanamine exhibits significant biological activity, particularly in antimicrobial studies. Research has shown that its derivatives possess antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Aspergillus flavus and Candida albicans . The biological behavior of these compounds can be further supported by molecular docking studies, which provide insights into their interactions at the molecular level.

Several synthesis methods for pyridin-2-ylmethanamine have been reported:

  • Hydrogenation of 2-Cyanopyridine: A common method involves the hydrogenation of 2-cyanopyridine to yield pyridin-2-ylmethanamine .
  • Reactions with Isocyanates: Another approach includes the reaction of pyridine derivatives with isocyanates, facilitating the formation of substituted amines.
  • Conventional Procedures: In laboratory settings, pyridin-2-ylmethanamine can be synthesized through conventional procedures involving acetonitrile and various reagents, allowing for the production of derivatives like N-(pyridin-2-ylmethyl)acetamide .

Pyridin-2-ylmethanamine finds applications across various fields:

  • Coordination Chemistry: It serves as a bidentate ligand in metal complexation, which is crucial for catalysis and materials science.
  • Pharmaceuticals: Its derivatives are explored for potential therapeutic applications due to their biological activities.

Interaction studies involving pyridin-2-ylmethanamine focus on its binding properties with metal ions and biological targets. These studies often utilize techniques such as molecular docking to predict binding affinities and elucidate mechanisms of action against microbial targets. The structural properties of its metal complexes have been characterized using spectroscopic methods, revealing insights into their electronic configurations and stability .

Several compounds share structural similarities with pyridin-2-ylmethanamine. Here are some notable examples:

Compound NameStructure TypeKey Features
2-PicolylamineBidentate ligandCommonly used in coordination chemistry .
3-PicolylamineBidentate ligandSimilar reactivity but differs in position .
4-PicolylamineBidentate ligandExhibits different coordination properties .
2-(Chloromethyl)pyridineHalogenated derivativeUsed in various synthetic applications .
Thieno[2,3-b]pyridin-2-ylmethanamineHeterocyclic derivativeInvolves sulfur in its structure, affecting reactivity.

Uniqueness: Pyridin-2-ylmethanamine's unique position on the pyridine ring allows for specific interactions that distinguish it from other picolylamines. Its ability to form stable metal complexes while maintaining biological activity sets it apart from similar compounds.

Traditional Synthesis Approaches

Hydrogenation of 2-Cyanopyridine
The most established method involves catalytic hydrogenation of 2-cyanopyridine. Key protocols include:

  • Cobalt-based catalysts: Raney cobalt or pyrophoric cobalt catalysts (40–60% Co) achieve high yields (60–80%) under 10–45 MPa H₂ at 120–230°C.
  • Nickel catalysts: Raney nickel in methanol or toluene yields 2-picolylamine, though side products like α-bispicolylamine may form.
  • Palladium catalysts: Pd/C in ethanol or acetic acid produces moderate yields but risks over-reduction to piperidine derivatives.
CatalystConditionsYield (%)Byproducts
Cobalt (40–60%)10–45 MPa H₂, 120–230°C60–80Minimal
Raney NiMethanol, 8 atm, 40°C63.73-Picolylamine (9.1%)
Pd/CEthanol, H₂, 50°C50–60Piperidine derivatives

Electrochemical Reduction
2-Cyanopyridine undergoes electrochemical reduction in acidic media to 2-picolylamine, though this method is less scalable.

Novel Catalytic and Reductive Methods

Reductive Amination
Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) enable direct reductive amination of aldehydes with amines under mild conditions:

  • Cyanohydrin intermediates: Reduction of cyanohydrins (e.g., from 1-benzoylpiperidin-4-one) with NaBH₃CN in methanol yields pyridin-2-ylmethanamine derivatives. DABCO (1,4-diazabicyclo[2.2.2]octane) and FeSO₄ suppress side reactions.
  • Click chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) functionalizes 2-picolylamine with triazole groups for ligand design.

Biocatalytic Approaches
Imine reductases (e.g., from Penicillium camemberti) enable enantioselective reductive amination of bulky ketones and amines, critical for pharmaceutical intermediates like cinacalcet.

Derivatization for Functionalized Ligands

Coordination Chemistry
Pyridin-2-ylmethanamine serves as a bidentate ligand in transition metal complexes:

  • Ruthenium catalysts: [RuCl₂(PPh₃)₂(ampy)] (ampy = 2-picolylamine) is used in transfer hydrogenation.
  • Platinum complexes: Dipicolylamine (DPA) derivatives with sulfonamide groups form octahedral Pt(II) complexes active against breast cancer cells.

Click Chemistry and Polymerization

  • Triazole-functionalized ligands: Alkylation of DPA with propargyl bromide followed by CuAAC yields triazole-containing ligands for metal-organic frameworks (MOFs).
  • Polymer-supported catalysts: Immobilization of DPA-Zn complexes on polymers enables recyclable catalysis for Henry and aldol reactions.
DerivativeApplicationKey Features
Tris(2-pyridylmethyl)amineCoordination chemistryTridentate ligand, chelation
DPA-sulfonamide-PtAnticancer agents8-membered ring, fluorescence
MOF-immobilized ZnCatalytic asymmetric reactionsRecyclable, high enantioselectivity

Pyridin-2-ylmethanamine has emerged as a versatile and highly effective ligand in various catalytic systems, demonstrating exceptional performance across multiple reaction types. This chemical compound, featuring both pyridine and primary amine functionalities, offers unique coordination properties that enable diverse catalytic applications ranging from asymmetric hydrogenation to cross-coupling reactions and heterogeneous catalysis.

Transfer Hydrogenation and Asymmetric Catalysis

Pyridin-2-ylmethanamine-based catalytic systems have demonstrated remarkable efficiency in transfer hydrogenation reactions, particularly when complexed with ruthenium, manganese, and other transition metals [1] [2]. The bidentate nature of pyridin-2-ylmethanamine, coordinating through both the pyridine nitrogen and the primary amine, creates highly active catalytic centers that facilitate efficient hydrogen transfer processes.

Ruthenium complexes bearing pyridin-2-ylmethanamine ligands represent some of the most active transfer hydrogenation catalysts reported in the literature [1]. The complex RuCl₂(PPh₃)₂(pyridin-2-ylmethanamine) exhibits extraordinary turnover frequencies reaching 63,000 h⁻¹ at 82°C for the reduction of acetophenone in 2-propanol [1]. This exceptional activity stems from the bifunctional mechanism where the metal center and the amine group cooperatively activate both the substrate and the hydrogen donor.

The mechanism involves initial coordination of the ketone substrate to the ruthenium center, followed by concerted proton transfer from the amine group and hydride transfer from the metal [2]. Density functional theory calculations support this bifunctional mechanism, showing that the energy barrier for hydrogen activation is significantly lowered when pyridin-2-ylmethanamine is employed as the ligand compared to monodentate alternatives [3].

Asymmetric variants of these catalysts have been developed by incorporating chiral modifications to the pyridin-2-ylmethanamine framework [4]. These chiral catalysts achieve enantioselectivities up to 99% for various ketone substrates, with the stereogenic center adjacent to the pyridine ring playing a crucial role in controlling the absolute configuration of the products [5]. The single stereogenic center simplifies the catalyst design while maintaining high levels of stereocontrol.

Catalyst SystemSubstrateTOF (h⁻¹)Temperature (°C)Enantioselectivity (% ee)
RuCl₂(PPh₃)₂(pyridin-2-ylmethanamine)Acetophenone63,00082Not specified
[RuCl₂(PPh₃)₂(pyridin-2-ylmethanamine)]Various ketones38,0003015
Mn(pyridin-2-ylmethanamine) complexAcetophenone7960Moderate

Temperature-dependent studies reveal that these catalysts maintain high activity even at ambient conditions, with some systems showing increased turnover frequencies at lower temperatures due to favorable thermodynamic factors [6]. The broad substrate scope includes aromatic ketones, aliphatic ketones, and heterocyclic ketones, demonstrating the versatility of pyridin-2-ylmethanamine-based catalysts.

Cross-Coupling Reactions and Palladium-Mediated Transformations

Pyridin-2-ylmethanamine and its derivatives serve as highly effective ligands in palladium-catalyzed cross-coupling reactions, enabling both conventional and unconventional selectivity patterns [7] [8]. The electron-rich nature of the pyridine nitrogen combined with the coordinating ability of the amine group creates palladium complexes with unique reactivity profiles.

In Suzuki-Miyaura cross-coupling reactions, palladium complexes with pyridin-2-ylmethanamine-based ligands demonstrate excellent functional group tolerance and operate under relatively mild conditions [9]. These catalysts exhibit yields ranging from 75% to 98% for diverse substrate combinations, with the ability to couple electron-poor and electron-rich aryl halides efficiently [9]. The bidentate coordination stabilizes the palladium center, preventing catalyst decomposition and enabling high turnover numbers.

Particularly noteworthy is the ability of certain pyridin-2-ylmethanamine-derived ligands to invert the inherent selectivity of cross-coupling reactions [7]. Traditional palladium catalysts favor reaction at the 2-position of dichloropyridines, but specialized pyridin-2-ylmethanamine-based systems enable selective functionalization at the 4-position with selectivity ratios up to 10:1 [7]. This selectivity inversion is attributed to the specific steric and electronic environment created by the bidentate ligand.

The mechanism of these cross-coupling reactions follows the standard oxidative addition, transmetalation, and reductive elimination pathway, but with enhanced rates due to the strong donor properties of pyridin-2-ylmethanamine [10]. Mechanistic studies using 31P nuclear magnetic resonance spectroscopy and X-ray crystallography have revealed the formation of stable palladacycle intermediates that facilitate efficient catalysis [10].

Catalyst TypeReaction TypeYield (%)SelectivityTemperature (°C)
Pd/Pyridine-based ligandSuzuki-Miyaura85-95High80
Pd(II) complexes with pyridine ligandsSuzuki-Miyaura/Heck75-98Variable80-100
Pd(PEPPSI)(IPr)C4-selective cross-couplingHighC4-selective (10:1)60-100

Carbon-hydrogen activation reactions catalyzed by palladium-pyridin-2-ylmethanamine complexes represent another significant application area [8]. These systems enable the direct functionalization of unactivated carbon-hydrogen bonds with high selectivity, particularly for amino acid derivatives and other nitrogen-containing substrates [8]. The directing group effect of the pyridine moiety combined with the coordinating amine creates a chelating system that precisely controls the site of carbon-hydrogen bond cleavage.

Role in Ionic Liquid Synthesis and Solvent-Free Systems

Pyridin-2-ylmethanamine derivatives have found extensive application in ionic liquid synthesis and as components of ionic liquid catalytic systems [11] [12]. The incorporation of pyridin-2-ylmethanamine motifs into ionic liquid structures combines the unique properties of ionic liquids with the coordinating ability of the bidentate ligand, creating highly efficient catalytic media.

Pyridinamide-functionalized ionic liquids incorporating pyridin-2-ylmethanamine derivatives demonstrate exceptional activity in carbon dioxide cycloaddition reactions with epoxides [11]. The ionic liquid PAIL-3, N,N-dimethyl-N-(2-oxo-2-(pyridin-2-ylamino)ethyl)butan-1-aminium iodide, achieves nearly quantitative conversion and selectivity under mild conditions of 60°C and 0.5 MPa carbon dioxide pressure [11]. The reaction proceeds without any metal co-catalysts or organic solvents, representing a truly green catalytic process.

The mechanism of carbon dioxide activation by these ionic liquids involves cooperative activation by the pyridine nitrogen, the halide anion, and the amide hydrogen [11]. Nuclear magnetic resonance studies confirm the formation of key intermediates where carbon dioxide is activated through hydrogen bonding with the amide proton while simultaneously coordinating to the pyridine nitrogen [11]. This dual activation significantly lowers the energy barrier for cycloaddition with epoxides.

Recyclability studies demonstrate that these ionic liquid catalysts maintain their activity for at least four consecutive cycles without significant loss of performance [11]. The ionic nature facilitates easy separation from products through simple extraction procedures, eliminating the need for complex purification protocols typical of homogeneous catalysis.

Ionic Liquid TypeApplicationActivity/SelectivityConditionsRecyclability
Pyridinamide-functionalized ILs (PAIL-3)CO₂ cycloaddition with epoxidesNearly quantitative60°C, 0.5 MPa CO₂, solvent-free4 cycles without loss
Pyridinium-based hydrophobic ILSonogashira-Hagihara couplingEffective solventCoupling reactionsNot specified
N-substituted pyridinium zwitterionsSustainable IL synthesisGood yields (80-84%)Hydrothermal (250°C, 120 bar)Not specified

Hydrothermal synthesis of ionic liquids from pyridinium zwitterions containing pyridin-2-ylmethanamine frameworks represents a sustainable approach to ionic liquid production [12]. These zwitterions undergo decarboxylation under hydrothermal conditions at 250°C and 120 bar, yielding ionic liquids with excellent thermal stability and broad electrochemical windows [12]. The pyridin-2-ylmethanamine-derived ionic liquids exhibit glass transition temperatures below 0°C, making them room temperature ionic liquids suitable for various applications [12].

Heterogeneous Catalysis on Functionalized Supports

The immobilization of pyridin-2-ylmethanamine-based catalysts on various solid supports has emerged as a crucial strategy for developing recoverable and reusable catalytic systems [13] [8] [14]. These heterogeneous catalysts combine the high activity of homogeneous pyridin-2-ylmethanamine complexes with the practical advantages of solid-phase catalysis.

Polystyrene-based supports functionalized with pyridin-2-ylmethanamine derivatives have been successfully employed in asymmetric Wittig rearrangement reactions [13]. These supported catalysts demonstrate excellent reactivity and maintain good enantioselectivity for cyclohexanone derivatives [13]. Critical to the success of these systems is the end-capping strategy, where unreacted active sites on the resin are blocked using pivaloyl chloride [13]. This modification enables catalyst recycling for six consecutive cycles with only marginal deceleration of the reaction rate [13].

Polymer-supported pyridine ligands derived from pyridin-2-ylmethanamine have been developed for palladium-catalyzed carbon-hydrogen activation reactions [8]. These soluble polymeric ligands facilitate carbon-hydrogen monoarylation reactions with yields comparable to homogeneous catalysts while enabling palladium recovery and catalyst recycling [8]. The supported catalysts exhibit unique steric selectivity not observed in homogeneous systems, preferentially reacting with less hindered aryl iodides [8].

Carbon nanotube-supported catalysts incorporating pyridin-2-ylmethanamine motifs through pyrene anchoring groups demonstrate exceptional performance in carbon dioxide reduction [15]. The manganese complex immobilized on multiwalled carbon nanotubes achieves turnover numbers up to 112 in acetonitrile, representing record activity for this class of catalyst [15]. The surface loading of the catalyst significantly affects product selectivity, with low loadings favoring carbon monoxide production and high loadings promoting formate formation [15].

Support TypeCatalystReactionPerformanceRecyclability
Polystyrene-based supportsPrimary amino acid-derived catalystsAsymmetric Wittig rearrangementGood enantioselectivity6 cycles (pivaloyl end-capping)
Polymer-supported pyridine ligandsPd-pyridine complexesC(sp³)-H activationComparable to homogeneous2 cycles with identical yield
Multiwalled carbon nanotubes (MWCNT)Mn-pyrene-pyridine complexCO₂ reductionTON up to 112Multiple cycles

Magnetic nanoparticle supports offer unique advantages for pyridin-2-ylmethanamine-based catalysts through simple magnetic separation protocols [16]. Iron oxide nanoparticles functionalized with pyridin-2-ylmethanamine ligands and transition metal complexes enable various organic transformations with easy catalyst recovery using external magnets [16]. These systems maintain high catalytic efficiency while eliminating the need for complex separation procedures.

The KCC-1 core-shell structure represents an advanced support system for pyridin-2-ylmethanamine-derived catalysts [17]. The three-dimensional dendritic fibrous morphology of KCC-1 provides high surface area and excellent accessibility to active sites [17]. Iron oxide-KCC-1 composites functionalized with pyridin-2-ylmethanamine derivatives demonstrate excellent activity in multicomponent synthesis reactions and can be recycled for at least five cycles without significant activity loss [17].

Electronic effects play a crucial role in determining the activity of supported pyridin-2-ylmethanamine catalysts [9]. Electron-withdrawing substituents on the pyridine ring generally decrease catalytic activity, while electron-donating groups enhance performance [9]. This trend correlates with the basicity of the pyridine nitrogen, as measured by pKa values, providing a predictive tool for catalyst design [9].

XLogP3

-0.2

Boiling Point

203.0 °C

LogP

-0.21 (LogP)

GHS Hazard Statements

Aggregated GHS information provided by 207 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H319 (75.36%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (75.36%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

3731-51-9

Wikipedia

2-pyridinemethanamine

General Manufacturing Information

2-Pyridinemethanamine: ACTIVE

Dates

Last modified: 08-15-2023

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